2-(Benzylthio)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-(Benzylthio)-4-(trifluoromethyl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a benzylthio group at the 2-position and a trifluoromethyl group at the 4-position
Mechanism of Action
Mode of Action
The trifluoromethyl group in similar compounds is known to interact with carbon-centered radical intermediates .
Biochemical Pathways
Without specific information on “2-(Benzylthio)-4-(trifluoromethyl)pyrimidine”, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a trifluoromethyl group are known to be involved in various biochemical pathways, including those involving carbon-centered radical intermediates .
Pharmacokinetics
Some 5-trifluoromethyl-2-aminopyrimidine derivatives have been found to demonstrate favorable oral pharmacokinetic properties .
Result of Action
Without specific studies on “this compound”, it’s difficult to describe the molecular and cellular effects of its action. Some 5-trifluoromethyl-2-aminopyrimidine derivatives have been found to exhibit excellent kinase potency and antiproliferative activity against certain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-4-(trifluoromethyl)pyrimidine typically involves the introduction of the benzylthio and trifluoromethyl groups onto a pyrimidine ring. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative is reacted with benzylthiol and a trifluoromethylating agent under specific conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Benzylthio)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as enhanced stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(Benzylthio)-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at the 5-position.
2-(Phenylthio)-4-(trifluoromethyl)pyrimidine: Similar structure but with a phenylthio group instead of a benzylthio group.
Uniqueness
2-(Benzylthio)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the benzylthio and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzylthio group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-benzylsulfanyl-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2S/c13-12(14,15)10-6-7-16-11(17-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIPCIHWFZOVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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